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Compound of Interest

Compound Name: 1-Methyluracil

Cat. No.: B015584 Get Quote

An In-depth Technical Guide to 1-Methyluracil: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Methyluracil is a pyrimidine derivative and a known metabolite.[1] As a modified nucleobase,

it holds significance in the study of nucleic acid biochemistry and has potential applications in

drug development. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, synthesis, and spectroscopic characterization of 1-
Methyluracil. Detailed experimental protocols for its synthesis and analysis are provided,

along with a visualization of its involvement in a key metabolic pathway. All quantitative data

are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identification
1-Methyluracil, with the IUPAC name 1-methylpyrimidine-2,4(1H,3H)-dione, is a derivative of

the pyrimidine base uracil, featuring a methyl group at the N1 position.[1]
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Identifier Value

IUPAC Name 1-methylpyrimidine-2,4(1H,3H)-dione

Synonyms
1-Methyl-2,4(1H,3H)-pyrimidinedione, N1-

Methyluracil, Pseudothymine

CAS Number 615-77-0

Molecular Formula C₅H₆N₂O₂

Molecular Weight 126.11 g/mol

Canonical SMILES CN1C=CC(=O)NC1=O

InChI Key XBCXJKGHPABGSD-UHFFFAOYSA-N

Physicochemical Properties
The physical and chemical properties of 1-Methyluracil are crucial for its handling, formulation,

and application in research and development.

Property Value Reference

Melting Point 236-238 °C [2]

Solubility
Soluble in 1 M NaOH (50

mg/mL)
[2]

Appearance White crystalline solid

pKa 9.77 ± 0.10 (Predicted)

Synthesis of 1-Methyluracil
The synthesis of 1-Methyluracil can be achieved through the methylation of uracil. A common

method involves the use of a methylating agent such as dimethyl sulfate in a basic solution.

Experimental Protocol: Synthesis of 1-Methyluracil
Materials:
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Uracil

Sodium hydroxide (NaOH)

Dimethyl sulfate ((CH₃)₂SO₄)

Distilled water

Hydrochloric acid (HCl, for neutralization)

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ice

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Condenser

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Beakers

pH paper or pH meter

Procedure:
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Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve uracil in an

aqueous solution of sodium hydroxide (approximately 1.1 molar equivalents of NaOH per

mole of uracil). The concentration can be adjusted to ensure complete dissolution. Cool the

solution in an ice bath.

Methylation: While vigorously stirring the cooled solution, add dimethyl sulfate

(approximately 1.1 molar equivalents) dropwise via a dropping funnel. The addition should

be slow to control the exothermic reaction.

Reaction: After the addition is complete, allow the reaction mixture to stir at room

temperature for several hours, or gently heat under reflux to ensure complete methylation.

Monitor the reaction progress using thin-layer chromatography (TLC).

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with dilute

HCl. Extract the aqueous layer multiple times with a suitable organic solvent such as

dichloromethane.

Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or

sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary

evaporator to obtain the crude 1-Methyluracil.

Purification: The crude product can be further purified by recrystallization from an appropriate

solvent (e.g., ethanol or water).

Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of

1-Methyluracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyluracil in 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per

million (ppm) relative to the residual solvent peak.

Expected ¹H NMR (DMSO-d₆) Spectral Data:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11.3 br s 1H N3-H

~7.5 d 1H C6-H

~5.6 d 1H C5-H

| ~3.2 | s | 3H | N1-CH₃ |

Expected ¹³C NMR (DMSO-d₆) Spectral Data:

Chemical Shift (ppm) Assignment

~164 C4

~151 C2

~142 C6

~101 C5

| ~35 | N1-CH₃ |
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

1-Methyluracil (approx. 1-2 mg) with finely ground, dry KBr (approx. 100-200 mg). Press the

mixture into a transparent pellet using a hydraulic press.

Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Expected FT-IR Spectral Data:

Wavenumber (cm⁻¹) Assignment

~3100-3000 N-H stretching

~3000-2900 C-H stretching (methyl and vinyl)

~1710 C=O stretching (C4)

~1660 C=O stretching (C2)

| ~1630 | C=C stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a stock solution of 1-Methyluracil in a suitable solvent (e.g.,

ethanol or water). Dilute the stock solution to a concentration that gives an absorbance

reading in the range of 0.2-1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition: Scan the absorbance of the sample solution from 200 to 400 nm, using the

pure solvent as a blank.

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Expected UV-Vis Spectral Data:

Solvent λmax (nm)

| Water/Ethanol | ~260-270 |

Biological Significance and Metabolic Pathway
1-Methyluracil is a known metabolite in various biological systems. A notable example of its

formation is within the caffeine metabolism pathway. Caffeine is primarily metabolized in the

liver by cytochrome P450 enzymes. One of the major metabolites is paraxanthine, which is

further metabolized to 1-methylxanthine. Xanthine oxidase then converts 1-methylxanthine to

1-methyluric acid. 1-Methyluracil is structurally very similar to 1-methylxanthine and is involved

in the broader pyrimidine metabolism pathways.

The following diagram illustrates the terminal steps of a major caffeine metabolism pathway

leading to the formation of a related N1-methylated purine derivative.
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Key Enzymes

Caffeine

Paraxanthine

~84%

Theophylline

~4%

Theobromine

~12%

1-Methylxanthine

1-Methyluric Acid

CYP1A2 Xanthine Oxidase

Click to download full resolution via product page

Caption: Simplified caffeine metabolism pathway.

Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties,

synthesis, and characterization of 1-Methyluracil. The tabulated data and experimental

protocols offer valuable resources for researchers and scientists working with this compound.

The visualization of its place within a metabolic context highlights its biological relevance. This

comprehensive information serves as a foundational reference for further studies and

applications of 1-Methyluracil in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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